1400W

Description

N-(3-(Aminomethyl)benzyl)acetamidine has been reported in Crotalaria pallida with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

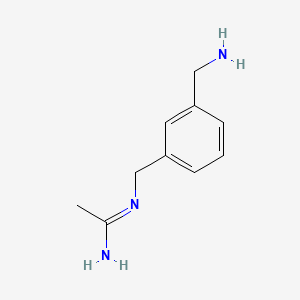

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7,11H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODUKNYOEVZQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC(=C1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290729 | |

| Record name | N-[3-(Aminomethyl)benzyl]acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180001-34-7 | |

| Record name | N-[3-(Aminomethyl)benzyl]acetamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180001-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((3-(Aminomethyl)phenyl)methyl)ethanimidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180001347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Aminomethyl)benzyl]acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1400W | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1VB8VP8OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-(3-(aminomethyl)benzyl)acetamidine (1400W)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory and pathophysiological processes. This technical guide delineates the mechanism of action of this compound, its selectivity for iNOS over other isoforms, its impact on downstream signaling pathways, and detailed protocols for its experimental evaluation.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is expressed in response to immunological stimuli, such as cytokines and microbial products, and produces large, sustained amounts of NO in a calcium-independent manner. The overproduction of NO by iNOS has been linked to the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.

N-(3-(aminomethyl)benzyl)acetamidine (this compound) has emerged as a critical research tool and potential therapeutic agent due to its remarkable potency and selectivity as an iNOS inhibitor.[1][2] This guide provides a comprehensive overview of its mechanism of action for researchers and drug development professionals.

Mechanism of Action

N-(3-(aminomethyl)benzyl)acetamidine is characterized as a slow, tight-binding inhibitor of human iNOS.[1] The mechanism of inhibition is time-dependent and either irreversible or extremely slowly reversible.[1] The binding of this compound to iNOS is dependent on the presence of the cofactor NADPH.[3] Furthermore, this compound acts as a competitive inhibitor with respect to the substrate L-arginine.[3]

The high selectivity of this compound for iNOS is attributed to subtle differences in the active sites of the NOS isoforms. This selectivity allows for the targeted inhibition of pathological NO production by iNOS while preserving the physiological functions of eNOS and nNOS, such as blood pressure regulation and neurotransmission.

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of N-(3-(aminomethyl)benzyl)acetamidine have been quantified in numerous studies. The following table summarizes key quantitative data for the inhibition of the three human NOS isoforms by this compound.

| Parameter | iNOS (human) | nNOS (human) | eNOS (human) | Selectivity (iNOS vs. eNOS) | Reference |

| Kd | ≤ 7 nM | - | - | - | [3] |

| Ki | - | 2 µM | 50 µM | ~7140-fold | [3] |

| IC50 | 0.058 µM | > 10 µM | 266 µM | ~4586-fold | [4] |

Signaling Pathways

The primary mechanism of action of N-(3-(aminomethyl)benzyl)acetamidine is the direct inhibition of iNOS, which in turn modulates downstream signaling pathways that are dependent on NO.

iNOS Activation Pathway

The expression of iNOS is primarily regulated at the transcriptional level by inflammatory stimuli. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) are potent inducers of iNOS. These cytokines activate various transcription factors, including nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1), which bind to the promoter region of the iNOS gene and initiate its transcription.

Downstream Effects of iNOS Inhibition

By blocking the production of NO by iNOS, N-(3-(aminomethyl)benzyl)acetamidine modulates a variety of downstream signaling events. High concentrations of NO can lead to the formation of reactive nitrogen species (RNS), such as peroxynitrite, which can cause cellular damage through lipid peroxidation, DNA damage, and protein nitration. Therefore, inhibition of iNOS by this compound can mitigate this nitrosative stress.

Furthermore, NO produced by iNOS has complex immunomodulatory roles. It can influence the production of other cytokines, such as TNF-α and interleukins. For instance, this compound has been shown to decrease the release of TNF-α while increasing the secretion of IL-12 p40 in macrophages.[2] This suggests that iNOS inhibition can shift the cytokine balance in the inflammatory microenvironment.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of N-(3-(aminomethyl)benzyl)acetamidine on nitric oxide synthase.

Radiometric NOS Activity Assay (Conversion of [3H]L-arginine to [3H]L-citrulline)

This assay is a highly sensitive method to directly measure NOS activity by quantifying the formation of [3H]L-citrulline from [3H]L-arginine.

Materials:

-

Purified NOS enzyme (iNOS, nNOS, or eNOS) or cell/tissue homogenate

-

[3H]L-arginine

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM MgCl2)

-

Cofactors: NADPH (1 mM), FAD (10 µM), FMN (10 µM), (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4, 10 µM)

-

Calmodulin (for nNOS and eNOS, 10 µg/mL) and CaCl2 (2 mM)

-

N-(3-(aminomethyl)benzyl)acetamidine (this compound) at various concentrations

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na+ form), equilibrated with stop buffer

-

Scintillation vials and scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, cofactors, and [3H]L-arginine. For nNOS and eNOS assays, also include calmodulin and CaCl2.

-

Add the NOS enzyme source (purified enzyme or homogenate) to the reaction mixture.

-

To test the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time before adding the substrate.

-

Initiate the reaction by adding [3H]L-arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The resin will bind the unreacted [3H]L-arginine (a cation), while the [3H]L-citrulline (a neutral molecule) will flow through.

-

Collect the eluate containing [3H]L-citrulline into a scintillation vial.

-

Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of [3H]L-citrulline produced and determine the NOS activity.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Griess Assay for Nitrite Determination in Cell Lysates

This colorimetric assay measures the accumulation of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants or cell lysates. It is an indirect measure of NO production.

Materials:

-

Cells (e.g., macrophages) stimulated to express iNOS (e.g., with LPS and IFN-γ)

-

N-(3-(aminomethyl)benzyl)acetamidine (this compound) at various concentrations

-

Cell lysis buffer (e.g., RIPA buffer)

-

Griess Reagent System:

-

Sulfanilamide solution (e.g., 1% in 5% phosphoric acid)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% in water)

-

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate cells and treat with inducing agents (e.g., LPS and IFN-γ) in the presence of various concentrations of this compound or vehicle control.

-

Incubate for a sufficient time to allow for iNOS expression and NO production (e.g., 18-24 hours).

-

Collect the cell culture supernatant or prepare cell lysates.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

-

Add a specific volume (e.g., 50 µL) of the samples and standards to the wells of a 96-well plate.

-

Add an equal volume (e.g., 50 µL) of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add an equal volume (e.g., 50 µL) of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Measure the absorbance at 540 nm using a microplate reader within 30 minutes.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Determine the inhibitory effect of this compound on NO production.

Conclusion

N-(3-(aminomethyl)benzyl)acetamidine (this compound) is a powerful pharmacological tool for investigating the roles of iNOS in health and disease. Its high potency and exceptional selectivity for iNOS over the constitutive isoforms make it an invaluable reagent for in vitro and in vivo studies. A thorough understanding of its mechanism of action, inhibitory kinetics, and effects on signaling pathways is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent for iNOS-mediated pathologies. The experimental protocols provided herein offer a robust framework for the characterization of this compound and other novel NOS inhibitors.

References

An In-depth Technical Guide to N-(3-(aminomethyl)benzyl)acetamidine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its ability to selectively target iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms has made it a valuable tool in biomedical research, particularly in studies involving inflammation, septic shock, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of N-(3-(aminomethyl)benzyl)acetamidine, with a focus on its mechanism of action and its effects on cellular signaling pathways. Detailed experimental protocols and data are presented to facilitate its application in a research setting.

Chemical Properties and Structure

N-(3-(aminomethyl)benzyl)acetamidine is an aralkylamine characterized by a benzyl ring substituted with an aminomethyl group and an acetamidine moiety. It is a carboxamidine and a primary amino compound. The presence of basic nitrogen atoms allows for the formation of salts, with the dihydrochloride salt being a common form for its synthesis and use in experimental studies.

Physicochemical Properties

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |

| IUPAC Name | N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide | N-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |

| Synonyms | This compound, W1400 | This compound dihydrochloride | |

| CAS Number | 180001-34-7 | 214358-33-5 | |

| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₅N₃·2HCl | |

| Molecular Weight | 177.25 g/mol | 250.17 g/mol | |

| XLogP3 | -0.2 | Not Available | |

| Hydrogen Bond Donor Count | 3 | Not Available | |

| Storage Condition | Not specified | -20°C |

Structural Information

The chemical structure of N-(3-(aminomethyl)benzyl)acetamidine consists of a central benzene ring with two key functional groups at the meta-position (positions 1 and 3). These are a benzylamine group to which an acetamidine group is attached, and an aminomethyl group. This specific arrangement of functional groups is crucial for its selective binding to the active site of the iNOS enzyme.

Synthesis

Caption: Plausible synthetic workflow for N-(3-(aminomethyl)benzyl)acetamidine.

Biological Activity and Mechanism of Action

N-(3-(aminomethyl)benzyl)acetamidine is a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). This selectivity is a key feature, as indiscriminate inhibition of all NOS isoforms can have significant physiological consequences.

Inhibition of iNOS

The primary mechanism of action of this compound is the inhibition of iNOS, which is typically expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions. This compound has been shown to be a slow, tight-binding inhibitor of iNOS.

Modulation of Cytokine Production

In addition to its direct enzymatic inhibition, N-(3-(aminomethyl)benzyl)acetamidine modulates the production of key cytokines in immune cells, such as macrophages. Studies have shown that in LPS and IFN-γ activated macrophages, this compound can lead to a significant decrease in the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). Concurrently, it has been observed to markedly increase the secretion of the p40 subunit of interleukin-12 (IL-12), a cytokine involved in the differentiation of T helper 1 (Th1) cells.

Signaling Pathway Involvement

The expression of iNOS is tightly regulated by the transcription factor nuclear factor-kappa B (NF-κB). Pro-inflammatory stimuli, such as LPS, activate the NF-κB signaling pathway, leading to the translocation of NF-κB into the nucleus and the subsequent transcription of target genes, including NOS2 (the gene encoding iNOS). By inhibiting iNOS, this compound can indirectly influence downstream signaling events that are mediated by nitric oxide. There is evidence to suggest a feedback loop where NO can modulate NF-κB activity. Therefore, the effects of this compound on cytokine production are likely a consequence of its primary inhibitory effect on iNOS and the subsequent alteration of the cellular redox environment and NO-dependent signaling pathways.

Caption: Signaling pathway of iNOS induction and modulation by this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving N-(3-(aminomethyl)benzyl)acetamidine. Researchers should optimize these protocols for their specific experimental systems.

In Vitro iNOS Inhibition Assay (Radiometric)

This assay measures the activity of iNOS by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

-

iNOS enzyme (from induced macrophage cell lysate or recombinant)

-

[³H]L-arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

L-valine (to inhibit arginase)

-

HEPES buffer

-

N-(3-(aminomethyl)benzyl)acetamidine (this compound)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, L-valine, and the iNOS enzyme source.

-

Add varying concentrations of N-(3-(aminomethyl)benzyl)acetamidine or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding [³H]L-arginine.

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding a stop buffer containing EDTA.

-

To separate [³H]L-citrulline from unreacted [³H]L-arginine, apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. [³H]L-arginine binds to the resin, while [³H]L-citrulline flows through.

-

Collect the eluate and quantify the amount of [³H]L-citrulline using liquid scintillation counting.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Macrophage Stimulation and Cytokine Measurement

This protocol describes the stimulation of a macrophage cell line (e.g., J774A.1 or RAW 264.7) to induce iNOS and cytokine production, and the subsequent measurement of cytokines by ELISA.

Materials:

-

Macrophage cell line (e.g., J774A.1)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

N-(3-(aminomethyl)benzyl)acetamidine (this compound)

-

ELISA kits for TNF-α and IL-12 p40

Procedure:

-

Plate macrophage cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of N-(3-(aminomethyl)benzyl)acetamidine or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 U/mL) for a specified period (e.g., 18-24 hours).

-

After incubation, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-12 p40 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

For nitrite measurement (as an indicator of NO production), the Griess assay can be performed on the supernatants.

Caption: Experimental workflow for macrophage stimulation and analysis.

Conclusion

N-(3-(aminomethyl)benzyl)acetamidine (this compound) is a critical research tool for investigating the roles of iNOS in health and disease. Its high selectivity allows for the specific interrogation of iNOS-dependent pathways without the confounding effects of inhibiting eNOS and nNOS. The information and protocols provided in this guide are intended to support researchers in the effective application of this compound in their studies of inflammation, immunology, and neuroscience. Further research into the downstream effects of selective iNOS inhibition will continue to elucidate the complex roles of nitric oxide in cellular signaling.

Technical Whitepaper: A Guide to the Synthesis and Purification of N-(3-(aminomethyl)benzyl)acetamidine for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS)[1][2]. Its ability to modulate nitric oxide production makes it a valuable tool in research, particularly in studies related to inflammation, angiogenesis, and cellular aging[1][3]. This document provides a comprehensive technical guide outlining a proposed synthetic pathway and a detailed purification protocol for N-(3-(aminomethyl)benzyl)acetamidine, designed to facilitate its availability for preclinical research and drug development. The guide includes detailed experimental procedures, data presentation in tabular format, and workflow visualizations to ensure clarity and reproducibility.

Proposed Synthetic Pathway

The synthesis of N-(3-(aminomethyl)benzyl)acetamidine can be approached from commercially available starting materials. Due to the presence of a reactive primary aminomethyl group, a protection-deprotection strategy is proposed to ensure selective reaction at the nitrile functionality. The chosen starting material is 3-(aminomethyl)benzonitrile[4][5]. The overall strategy involves three key stages: protection of the primary amine, formation of the amidine via the Pinner reaction, and subsequent deprotection to yield the target compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl ((3-cyanophenyl)methyl)carbamate (Intermediate 1)

-

Reaction Setup: To a solution of 3-(aminomethyl)benzonitrile (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure Boc-protected nitrile.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-N-(3-(1-iminoethoxy)benzyl)amine (Pinner Reaction)

-

Reaction Setup: Dissolve the Boc-protected nitrile (1.0 eq) in anhydrous ethanol (15 mL/g) and cool the solution to 0 °C.

-

HCl Gas Addition: Bubble dry hydrogen chloride gas through the solution for 1-2 hours until the solution is saturated.[6] Seal the reaction vessel and stir at 0 °C for 24 hours, during which the Pinner salt intermediate will precipitate.

-

Ammonia Addition: Without isolating the salt, add a saturated solution of ammonia in ethanol (5.0 eq) to the reaction mixture.[7]

-

Reaction: Seal the vessel and stir at room temperature for 48 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude Boc-protected acetamidine.

Step 3: Synthesis of N-(3-(aminomethyl)benzyl)acetamidine (Final Product)

-

Deprotection: Dissolve the crude Boc-protected acetamidine (1.0 eq) in DCM (10 mL/g). Add trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane dropwise at 0 °C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the product as its salt (e.g., dihydrochloride or TFA salt).

-

Final Product: Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the crude final product.

Data Presentation (Hypothetical)

Table 1: Reagents for Synthesis (based on 5g of starting material)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 3-(Aminomethyl)benzonitrile | 132.17 | 5.0 g | 37.8 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 9.0 g | 41.6 | 1.1 |

| Triethylamine | 101.19 | 8.0 mL | 56.7 | 1.5 |

| Anhydrous Ethanol | 46.07 | 100 mL | - | Solvent |

| Hydrogen Chloride (gas) | 36.46 | Excess | - | Reagent |

| Ammonia (in Ethanol) | 17.03 | ~32 g | ~189 | 5.0 |

| Trifluoroacetic Acid | 114.02 | 29 mL | 378 | 10.0 |

| Dichloromethane | 84.93 | 200 mL | - | Solvent |

Table 2: Hypothetical Characterization Data for N-(3-(aminomethyl)benzyl)acetamidine Dihydrochloride

| Analysis | Expected Results |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 8.3-8.6 (br s, 3H, NH₃⁺), 7.4-7.6 (m, 4H, Ar-H), 4.55 (s, 2H, Ar-CH₂-N), 4.15 (s, 2H, Ar-CH₂-NH₃⁺), 2.20 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, D₂O) | δ 168.5 (C=N), 138.2, 134.5, 130.1, 129.8, 129.5, 128.9 (Ar-C), 47.2 (Ar-CH₂-N), 44.8 (Ar-CH₂-NH₃⁺), 19.5 (CH₃) |

| HRMS (ESI) | m/z calcd for C₁₀H₁₆N₃⁺ [M+H]⁺: 178.1344; found: 178.1342 |

| Purity (HPLC) | >98% |

| Yield (Overall) | 45-55% |

Purification Protocol

The final product, being a polar compound with two basic centers, requires a robust purification strategy to achieve high purity suitable for biological assays. A combination of column chromatography and final salt recrystallization is proposed.

Detailed Purification Methodology

-

Free Base Conversion: Dissolve the crude salt product in a minimal amount of water and adjust the pH to >10 with 2M NaOH. Extract the aqueous layer multiple times with DCM or a 9:1 mixture of DCM:isopropanol. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the free base.

-

Column Chromatography: Prepare a silica gel column and equilibrate with the mobile phase. Load the crude free base onto the column. Elute using a gradient of methanol in dichloromethane containing a small amount of ammonium hydroxide (e.g., 0-15% MeOH in DCM with 1% NH₄OH) to prevent peak tailing.

-

Fraction Analysis: Collect fractions and analyze by TLC. Pool the fractions containing the pure product and concentrate under reduced pressure.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol. Add a stoichiometric amount (2.2 eq) of HCl (as a solution in ether or dioxane) dropwise while stirring.

-

Recrystallization: The hydrochloride salt will precipitate. The solid can be further purified by recrystallization from a suitable solvent system, such as methanol/isopropanol or ethanol/ether, to yield a pure, crystalline solid.[8]

-

Final Drying: Dry the purified crystalline product under high vacuum for 24 hours to remove all residual solvents.

Biological Context: iNOS Signaling Pathway Inhibition

N-(3-(aminomethyl)benzyl)acetamidine's primary mechanism of action is the potent and selective inhibition of the inducible nitric oxide synthase (iNOS) enzyme. iNOS is typically expressed in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α). Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a key mediator in inflammatory and pathophysiological processes. By binding to the iNOS active site, the acetamidine moiety mimics the natural substrate L-arginine, thereby blocking NO production. This inhibition modulates downstream inflammatory signaling, for example by reducing the production of pro-inflammatory cytokines like TNF-α.[2]

Conclusion

This whitepaper details a robust and plausible strategy for the synthesis and purification of the selective iNOS inhibitor N-(3-(aminomethyl)benzyl)acetamidine. By providing step-by-step protocols, hypothetical data for characterization, and clear visual workflows, this guide aims to empower researchers to produce this valuable compound with high purity. The successful synthesis of N-(3-(aminomethyl)benzyl)acetamidine will facilitate further investigation into the roles of iNOS in various disease models and support the development of novel anti-inflammatory therapeutics.

References

- 1. N-(3-(aminomethyl)benzyl)acetamidine | C10H15N3 | CID 1433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 40896-74-0|3-Aminomethyl-benzonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

N-(3-(aminomethyl)benzyl)acetamidine (1400W): A Technical Guide to its Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(aminomethyl)benzyl)acetamidine, widely known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This document provides a comprehensive technical overview of the discovery, development, and mechanistic profile of this compound. It details the initial synthesis and characterization, quantitative biochemical data, and a summary of its preclinical evaluation. Despite its promising selectivity and potency in preclinical models, development of this compound was discontinued due to preclinical toxicity, and it never advanced to human clinical trials. This guide serves as a detailed repository of the scientific journey of this compound, offering valuable insights for researchers in the field of iNOS inhibition and drug discovery.

Discovery and Initial Development

N-(3-(aminomethyl)benzyl)acetamidine (this compound) was discovered and developed by scientists at Glaxo Wellcome Research and Development in the mid-1990s. The research aimed to identify a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme, which is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders. The development of iNOS-selective inhibitors was a significant focus in the pharmaceutical industry, with the goal of mitigating the detrimental effects of excessive nitric oxide (NO) production in pathological conditions while sparing the physiological functions of endothelial (eNOS) and neuronal (nNOS) nitric oxide synthases.

The seminal 1997 publication by Garvey et al. in the Journal of Biological Chemistry first described the remarkable selectivity and potency of this compound.[1] This compound emerged from a focused research program at GlaxoWellcome aimed at developing amidine-based NOS inhibitors.[2]

Mechanism of Action and In Vitro Pharmacology

This compound is a slow, tight-binding inhibitor of human iNOS.[1] Its mechanism of action is characterized by a time-dependent inhibition that is dependent on the cofactor NADPH. The inhibition is either irreversible or extremely slowly reversible, indicating a very stable interaction with the iNOS enzyme.[1]

The selectivity of this compound for iNOS over the other isoforms is its most notable feature. The table below summarizes the key quantitative data that established its selectivity profile.

| Parameter | Human iNOS | Human nNOS | Human eNOS | Selectivity (iNOS vs. eNOS) |

| Binding Constant (Kd) | ≤ 7 nM | - | - | > 5000-fold |

| Inhibition Constant (Ki) | - | 2 µM | 50 µM |

Data compiled from Garvey et al., 1997.[1]

This high degree of selectivity is attributed to specific interactions within the active site of the iNOS enzyme.

Signaling Pathway of iNOS Inhibition

The primary signaling pathway affected by this compound is the inflammatory cascade that leads to the upregulation and activation of iNOS. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β), the transcription factor NF-κB is activated. NF-κB then translocates to the nucleus and binds to the promoter region of the NOS2 gene, inducing the transcription and subsequent translation of the iNOS enzyme. The resulting high levels of nitric oxide can lead to cellular damage and contribute to the inflammatory state. This compound directly inhibits the enzymatic activity of iNOS, thereby blocking the production of nitric oxide.

Preclinical Development and In Vivo Studies

Following its promising in vitro profile, this compound was evaluated in several preclinical models of diseases where iNOS is implicated.

Anti-inflammatory and Immunomodulatory Effects

In studies using rodent models of inflammation, this compound demonstrated potent anti-inflammatory effects. It was shown to be highly effective in a rat model of endotoxin-induced vascular injury, with an EC50 of 0.16 mg/kg when administered subcutaneously.[3] Furthermore, in activated macrophages, this compound was found to be a potent inhibitor of nitric oxide generation and also modulated cytokine production, leading to a marked increase in IL-12 p40 secretion and a decrease in TNF-α release.

Neuroprotection

The role of iNOS in neurotoxicity prompted the evaluation of this compound in models of neurological damage. In a rat model of diisopropylfluorophosphate (DFP)-induced neurotoxicity, administration of this compound (20 mg/kg, i.m.) significantly reduced iNOS and 3-nitrotyrosine (a marker of nitrosative stress) upregulation in the hippocampus and piriform cortex.[2] This was associated with a reduction in gliosis and neurodegeneration.

Discontinuation of Development

Despite its efficacy in various preclinical models, the development of this compound was halted before it reached clinical trials. Reports indicate that the compound was discontinued due to findings of preclinical toxicity.[3] This underscores a common challenge in drug development, where promising in vitro and in vivo efficacy does not always translate to a safe clinical candidate.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

In Vitro iNOS Inhibition Assay

A detailed protocol for a recombinant human iNOS inhibition assay would typically involve the following steps:

-

Enzyme Source: Recombinant human iNOS expressed in a suitable system (e.g., E. coli or baculovirus-infected insect cells).

-

Assay Buffer: A buffered solution (e.g., HEPES, pH 7.4) containing essential cofactors for iNOS activity, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin. Calmodulin and CaCl2 are also included.

-

Substrate: L-[14C]arginine is commonly used as the substrate, allowing for the quantification of L-[14C]citrulline formation as a direct measure of enzyme activity.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the assay buffer.

-

Assay Procedure:

-

The iNOS enzyme is pre-incubated with the assay buffer and varying concentrations of this compound. .

-

The reaction is initiated by the addition of L-[14C]arginine.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, typically by the addition of a stop solution containing a cation-exchange resin to separate the unreacted L-[14C]arginine from the product, L-[14C]citrulline.

-

The amount of L-[14C]citrulline is quantified by scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve. For slow, tight-binding inhibitors like this compound, Kd and Ki values are determined using more complex kinetic analyses.

Griess Assay for Nitrite Measurement

The Griess assay is a common indirect method to measure nitric oxide production by quantifying its stable breakdown product, nitrite, in cell culture supernatants or biological fluids.

-

Reagents:

-

Griess Reagent A: Sulfanilamide in an acidic solution (e.g., phosphoric acid).

-

Griess Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Nitrite Standard: A solution of sodium nitrite of known concentration to generate a standard curve.

-

-

Procedure:

-

Collect cell culture supernatants or other biological samples.

-

Add an equal volume of Griess Reagent A to each sample and standard in a 96-well plate.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess Reagent B.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

-

Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

-

Data Analysis: The nitrite concentration in the samples is determined by comparing their absorbance values to the standard curve generated from the sodium nitrite standards.

Conclusion

N-(3-(aminomethyl)benzyl)acetamidine (this compound) represents a significant milestone in the development of selective iNOS inhibitors. Its discovery and characterization provided a valuable research tool for elucidating the role of iNOS in various physiological and pathological processes. The high selectivity of this compound for iNOS over eNOS and nNOS made it a superior probe compared to less selective inhibitors available at the time.

The preclinical studies with this compound demonstrated the therapeutic potential of selective iNOS inhibition in models of inflammation and neurotoxicity. However, its development was ultimately halted due to preclinical toxicity, a reminder of the hurdles in translating potent and selective compounds into safe and effective medicines. The story of this compound remains a valuable case study for medicinal chemists and drug development professionals, highlighting the importance of balancing efficacy with a favorable safety profile. The extensive body of research conducted with this compound continues to inform the ongoing efforts to develop novel therapies targeting the nitric oxide signaling pathway.

References

- 1. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN115745838B - Method for synthesizing amidine compound and N-benzyl acetamidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(3-(aminomethyl)benzyl)acetamidine: An Aralkylamine with Potent Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(aminomethyl)benzyl)acetamidine, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), presents a compelling profile for therapeutic development in inflammatory and immune-mediated diseases. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and mechanism of action, with a focus on its immunomodulatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Identity

IUPAC Name: N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide[1]

Synonyms: 1400W, W 1400, N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride[1][2][3]

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H15N3 | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| XLogP3 | -0.2 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Mechanism of Action and Signaling Pathway

N-(3-(aminomethyl)benzyl)acetamidine exerts its primary biological effect through the potent and selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme critical in the inflammatory response.[4][5] In inflammatory conditions, cells like macrophages are stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This, in turn, upregulates the expression of the iNOS gene, resulting in the production of high levels of nitric oxide (NO). While NO is a crucial signaling molecule, its overproduction by iNOS contributes to tissue damage and inflammation. N-(3-(aminomethyl)benzyl)acetamidine directly inhibits the enzymatic activity of iNOS, thereby reducing the production of NO and mitigating its downstream inflammatory effects.

Figure 1: iNOS signaling pathway in macrophages.

Biological Activity and Quantitative Data

Studies have demonstrated the significant immunomodulatory effects of N-(3-(aminomethyl)benzyl)acetamidine in macrophage cell lines.

Table 2: Effect of N-(3-(aminomethyl)benzyl)acetamidine on Cytokine and Nitric Oxide Production in LPS/IFN-γ-stimulated J774A.1 Macrophages

| Treatment | Concentration | Nitrite (% of Control) | IL-12 p40 (% of Control) | TNF-α (% of Control) |

| Control (LPS + IFN-γ) | - | 100 | 100 | 100 |

| N-(3-(aminomethyl)benzyl)acetamidine | 50 µM | 7.5 ± 0.7 | 163.8 ± 12.1 | 44.8 ± 0.7 |

Data from a study on J774A.1 macrophages stimulated with LPS (100 ng/mL) and IFN-γ (25 U/mL) for 18 hours.[4]

The data clearly indicates that at a concentration of 50 µM, N-(3-(aminomethyl)benzyl)acetamidine potently inhibits NO production (measured as nitrite) and significantly modulates the production of key pro-inflammatory cytokines, increasing IL-12 p40 secretion while decreasing TNF-α release.[4]

Experimental Protocols

Synthesis of N-(3-(aminomethyl)benzyl)acetamidine

A general synthetic approach for N-benzylacetamidine derivatives involves a multi-step process. While a specific, detailed protocol for N-(3-(aminomethyl)benzyl)acetamidine is not publicly available in the reviewed literature, a plausible synthesis can be extrapolated from related procedures.

Proposed Synthetic Workflow:

Figure 2: Proposed synthesis workflow.

Note: This represents a generalized workflow. The choice of protecting groups, reaction conditions (solvents, temperature, catalysts), and purification methods would require experimental optimization.

Macrophage Culture and Stimulation Assay

The following protocol details the in vitro assessment of N-(3-(aminomethyl)benzyl)acetamidine's effect on macrophage activation.

-

Cell Culture: J774A.1 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing N-(3-(aminomethyl)benzyl)acetamidine at the desired concentrations.

-

Stimulation: After a pre-incubation period with the compound, macrophages are stimulated with a combination of lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 10 U/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a specified period (e.g., 18-24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatants are collected for analysis.

-

Analysis of Nitric Oxide and Cytokines:

-

Nitric Oxide (NO) Measurement: NO production is indirectly quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatants using the Griess reagent.

-

Cytokine Measurement: The concentrations of cytokines such as TNF-α and IL-12 p40 in the supernatants are determined using specific enzyme-linked immunosorbent assays (ELISAs).

-

Experimental Workflow for Macrophage Assay:

Figure 3: Macrophage assay experimental workflow.

Conclusion

N-(3-(aminomethyl)benzyl)acetamidine is a well-characterized, potent, and selective iNOS inhibitor with significant immunomodulatory properties. Its ability to suppress nitric oxide production and modulate cytokine release in activated macrophages highlights its potential as a therapeutic agent for a range of inflammatory disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]

- 3. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation [mdpi.com]

- 5. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]

N-(3-(aminomethyl)benzyl)acetamidine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS)[1][2][3][4][5]. This selective inhibition imparts significant immunomodulatory effects, positioning it as a compound of interest for various therapeutic areas, including inflammatory diseases and oncology[3][4][6]. This document provides a technical overview of the available pharmacodynamic data for N-(3-(aminomethyl)benzyl)acetamidine and outlines the experimental protocols typically employed for its in vitro characterization. Due to a lack of publicly available data, a comprehensive summary of its pharmacokinetic properties cannot be provided at this time.

Pharmacodynamics

The primary pharmacodynamic effect of N-(3-(aminomethyl)benzyl)acetamidine is the selective inhibition of iNOS, an enzyme implicated in the inflammatory cascade through the production of nitric oxide (NO)[1][3].

Mechanism of Action

N-(3-(aminomethyl)benzyl)acetamidine acts as an inhibitor of nitric oxide synthase, with high selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms[1][3]. By blocking the activity of iNOS, the compound reduces the production of nitric oxide, a key signaling molecule in inflammation[3].

In Vitro Effects

In vitro studies using macrophage cell lines have demonstrated that N-(3-(aminomethyl)benzyl)acetamidine modulates cytokine production. Specifically, it has been shown to decrease the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) while increasing the secretion of the p40 subunit of interleukin-12 (IL-12)[2][3][7].

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on the pharmacodynamic effects of N-(3-(aminomethyl)benzyl)acetamidine.

| Parameter | Value | Cell Line | Conditions | Reference |

| iNOS Inhibition | ||||

| Ki | 7 nM | Not Specified | Not Specified | [4] |

| IC50 | 2.0 µM | Not Specified | Not Specified | [4] |

| Nitric Oxide Generation | 7.5 ± 0.7% of control | J774A.1 Macrophages | 50 µM of compound | [3] |

| IL-12 p40 Secretion | 163.8 ± 12.1% of control | J774A.1 Macrophages | 50 µM of compound | [3] |

| TNF-α Release | 44.8 ± 0.7% of control | J774A.1 Macrophages | 50 µM of compound | [3] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by N-(3-(aminomethyl)benzyl)acetamidine in activated macrophages.

Caption: Signaling pathway of iNOS inhibition by N-(3-(aminomethyl)benzyl)acetamidine.

Experimental Protocols

The following sections describe generalized methodologies for the in vitro assessment of N-(3-(aminomethyl)benzyl)acetamidine's pharmacodynamic effects. These protocols are based on commonly used techniques in the field.

In Vitro iNOS Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the iNOS enzyme.

-

Cell Culture: Murine macrophage cell lines, such as J774A.1 or RAW 264.7, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of N-(3-(aminomethyl)benzyl)acetamidine for a specified period.

-

iNOS Induction: To induce the expression of iNOS, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Nitrite Measurement: After an incubation period, the concentration of nitrite (a stable metabolite of nitric oxide) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of iNOS inhibition is calculated by comparing the nitrite concentrations in the compound-treated wells to the untreated (control) wells.

Cytokine Production Assay

This assay measures the effect of the compound on the production of inflammatory cytokines.

-

Cell Culture and Seeding: Similar to the iNOS inhibition assay, macrophage cells are cultured and seeded in multi-well plates.

-

Compound Treatment and Stimulation: Cells are treated with N-(3-(aminomethyl)benzyl)acetamidine followed by stimulation with LPS and IFN-γ.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of TNF-α and IL-12 p40 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs) specific for each cytokine.

-

Data Analysis: The change in cytokine production is determined by comparing the concentrations in the treated wells to the control wells.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro pharmacodynamic evaluation of N-(3-(aminomethyl)benzyl)acetamidine.

Caption: General workflow for in vitro pharmacodynamic assays.

Pharmacokinetics

There is a notable absence of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of N-(3-(aminomethyl)benzyl)acetamidine.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Without experimental data, the pharmacokinetic profile of N-(3-(aminomethyl)benzyl)acetamidine remains speculative. For a compound of its chemical nature, it is likely to undergo hepatic metabolism, potentially involving Phase I and Phase II biotransformation reactions, to increase its polarity and facilitate renal excretion. However, this is a generalized assumption and requires experimental verification.

Conclusion

N-(3-(aminomethyl)benzyl)acetamidine is a well-characterized potent and selective inhibitor of iNOS with demonstrated in vitro immunomodulatory effects. While its pharmacodynamics are a subject of ongoing research, its pharmacokinetic profile is largely unknown. Further studies are required to elucidate the ADME properties of this compound to fully assess its therapeutic potential.

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-(aminomethyl)benzyl)acetamidine | C10H15N3 | CID 1433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.mu-varna.bg [journals.mu-varna.bg]

- 7. Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-(aminomethyl)benzyl)acetamidine (1400W): A Technical Guide to a Highly Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS or NOS-2). Its remarkable selectivity for iNOS over the endothelial (eNOS or NOS-3) and neuronal (nNOS or NOS-1) isoforms has established it as a critical tool in biomedical research for elucidating the specific roles of iNOS in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive pharmacological data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide array of biological functions, from neurotransmission to vascular tone regulation and immune responses. It is synthesized by a family of three nitric oxide synthase (NOS) isoenzymes. While eNOS and nNOS are constitutively expressed and produce low levels of NO for physiological signaling, iNOS is typically expressed in response to immunological stimuli, such as cytokines and microbial products, leading to the production of large amounts of NO. This high-output NO production is a key component of the innate immune response but can also contribute to tissue damage in chronic inflammatory diseases and septic shock.

The development of selective iNOS inhibitors is therefore of significant interest for therapeutic intervention in various inflammatory and autoimmune disorders. This compound has emerged as a gold-standard selective iNOS inhibitor due to its potent, slow, tight-binding inhibition of iNOS with minimal effects on the constitutive isoforms.[1]

Mechanism of Action

This compound acts as a slow, tight-binding inhibitor of human iNOS.[1] The inhibition is dependent on the presence of the cofactor NADPH. The binding of this compound is competitive with the substrate L-arginine.[1] Once bound, the enzyme-inhibitor complex is extremely stable, with the inhibited enzyme showing no significant recovery of activity after two hours, suggesting either irreversible or very slowly reversible inhibition.[1] This contrasts with its interaction with eNOS and nNOS, where it acts as a weaker, rapidly reversible, and competitive inhibitor.[1]

Pharmacological Data

The selectivity of this compound for iNOS is its most defining characteristic. The following tables summarize the quantitative data on its inhibitory activity against the three NOS isoforms.

Table 1: Inhibitor Constants (Ki/Kd) of this compound for Human NOS Isoforms

| NOS Isoform | Inhibitor Constant | Reference |

| iNOS | ≤ 7 nM (Kd) | [1][2] |

| nNOS | 2 µM (Ki) | [1][2] |

| eNOS | 50 µM (Ki) | [1][2] |

Table 2: IC50 Values of this compound for NOS Isoforms

| NOS Isoform | IC50 | Cell/Assay Type | Reference |

| iNOS | 0.2 µM | RAW264.7 cells (LPS-induced NO production) | [2] |

| iNOS | 0.3 µM | RAW264.7 cells (LPS-stimulated nitrite accumulation) | [2] |

| iNOS | 1.5 µM | RAW264.7 cells (LPS-induced NO generation) | [2] |

| iNOS | 0.081 µM | Cell-free assay | [3] |

| eNOS | > 50 µM | Cell-free assay | [3] |

Table 3: In Vitro Effects of this compound on Macrophage Cytokine and Nitrite Production

| Treatment | Nitrite (% of Control) | IL-12 p40 (% of Control) | TNF-α (% of Control) | Reference |

| This compound (50 µM) | ~10% | ~175% | ~75% | [4] |

*Control represents J774A.1 macrophages stimulated with LPS (100 ng/mL) and IFN-γ (25 U/mL).[4]

Signaling Pathways and Experimental Workflows

iNOS Induction Signaling Pathway

The expression of the iNOS gene (NOS2) is primarily regulated at the transcriptional level by pro-inflammatory stimuli. Key signaling pathways converging on the NOS2 promoter include the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[5][6][7]

Experimental Workflow for Evaluating iNOS Inhibitors

A typical workflow for the preclinical evaluation of a novel iNOS inhibitor involves a multi-step process, starting with enzymatic assays and progressing to cell-based and in vivo models.

Experimental Protocols

Synthesis of N-(3-(aminomethyl)benzyl)acetamidine (this compound)

In Vitro iNOS Activity Assay (Radiometric)

This assay measures the conversion of [³H]L-arginine to [³H]L-citrulline by the NOS enzyme.

Materials:

-

Purified recombinant human iNOS, eNOS, and nNOS enzymes.

-

[³H]L-arginine.

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (BH4).

-

NADPH solution (10 mM).

-

L-arginine solution (1 mM).

-

Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

-

Dowex AG 50W-X8 resin (Na⁺ form), equilibrated with Stop Buffer.

-

This compound and other test compounds.

-

Scintillation fluid and vials.

Procedure:

-

Prepare a reaction mixture containing assay buffer, NOS enzyme, and the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding a mixture of [³H]L-arginine and unlabeled L-arginine, followed by NADPH.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding ice-cold Stop Buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.

-

Collect the eluate containing [³H]L-citrulline.

-

Add scintillation fluid to the eluate and quantify the amount of [³H]L-citrulline using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based iNOS Inhibition Assay (Macrophage Nitrite Production)

This assay measures the ability of a compound to inhibit NO production in cultured macrophages stimulated to express iNOS.

Materials:

-

RAW264.7 or J774A.1 macrophage cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS) from E. coli.

-

Interferon-gamma (IFN-γ).

-

This compound and other test compounds.

-

Griess Reagent System.

-

Sodium nitrite (for standard curve).

Procedure:

-

Seed macrophages in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 25 U/mL) to induce iNOS expression. Include unstimulated and stimulated control wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess Reagent System according to the manufacturer's instructions.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the percentage of inhibition of nitrite production for each concentration of the test compound and determine the IC50 value.

Conclusion

N-(3-(aminomethyl)benzyl)acetamidine (this compound) is an invaluable pharmacological tool for the study of iNOS. Its high potency and exceptional selectivity over eNOS and nNOS allow for the precise dissection of iNOS-mediated pathways in both in vitro and in vivo settings. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for utilizing this compound in their investigations into the roles of iNOS in health and disease. The continued use of this and other selective inhibitors will be crucial for the development of novel therapeutics targeting iNOS-driven pathologies.

References

- 1. This compound is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Nonconventional Initiation Complex Assembly by STAT and NF-κB Transcription Factors Regulates Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

Beyond iNOS: An In-depth Technical Guide to the Biological Targets of N-(3-(aminomethyl)benzyl)acetamidine (1400W)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(aminomethyl)benzyl)acetamidine, commonly known as 1400W, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its high selectivity has made it a valuable research tool for elucidating the physiological and pathophysiological roles of iNOS. However, a comprehensive understanding of its biological activity requires an examination of its interactions with other molecular targets. This technical guide provides an in-depth analysis of the known biological targets of this compound beyond iNOS, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug development, facilitating a more nuanced application of this compound in experimental settings and informing the development of novel therapeutics.

Off-Target Profile of N-(3-(aminomethyl)benzyl)acetamidine (this compound)

While this compound is renowned for its high selectivity for iNOS, it does exhibit measurable activity against other nitric oxide synthase isoforms, namely neuronal NOS (nNOS) and endothelial NOS (eNOS). Furthermore, studies have revealed its capacity to modulate immune responses through mechanisms that may be independent of or secondary to iNOS inhibition.

Quantitative Analysis of NOS Inhibition

The inhibitory activity of this compound against the three main NOS isoforms has been quantified, revealing a significant selectivity margin for iNOS. The following table summarizes the key inhibitory constants (Ki).

| Biological Target | Inhibition Constant (Ki) | Assay Type | Source |

| Human Inducible NOS (iNOS) | ≤ 7 nM | Not Specified | [1] |

| Human Neuronal NOS (nNOS) | 2 µM | Not Specified | [1] |

| Human Endothelial NOS (eNOS) | 50 µM | Not Specified | [1] |

Note: The selectivity of this compound for iNOS over eNOS is reported to be at least 5000-fold.[1]

Immunomodulatory Effects

Beyond its direct enzymatic inhibition, this compound has been shown to modulate the production of key cytokines in macrophages. Specifically, it has been observed to increase the secretion of Interleukin-12 (IL-12) p40 and decrease the release of Tumor Necrosis Factor-alpha (TNF-α).

| Biological Effect | Cell Type | Stimuli | This compound Concentration | Observed Change | Source |

| IL-12 p40 Secretion | J774A.1 Macrophages | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 50 µM | Markedly Increased | [2] |

| TNF-α Secretion | J774A.1 Macrophages | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 50 µM | Decreased | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Determination of NOS Inhibition Constants (Ki) using the Oxyhemoglobin Assay

This protocol is based on the principle that nitric oxide (NO) produced by NOS rapidly oxidizes oxyhemoglobin to methemoglobin, leading to a measurable change in absorbance.

Materials:

-

Purified NOS isoforms (iNOS, nNOS, eNOS)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin (for nNOS and eNOS activation)

-

Oxyhemoglobin

-

N-(3-(aminomethyl)benzyl)acetamidine (this compound)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

96-well microplate reader capable of measuring absorbance at 401 nm

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin (for nNOS and eNOS).

-

Add Inhibitor: Add varying concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.

-

Add Oxyhemoglobin: Add a solution of oxyhemoglobin to each well to a final concentration that gives a stable and measurable absorbance.

-

Initiate the Reaction: Add the purified NOS enzyme to each well to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the change in absorbance at 401 nm over time using the microplate reader. The rate of decrease in absorbance is proportional to the rate of NO production.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Plot the reaction velocities against the substrate (L-arginine) concentration in the presence and absence of different concentrations of this compound.

-

Determine the Km and Vmax values from a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).

-

Calculate the Ki value using the appropriate equation for the observed mechanism of inhibition (e.g., competitive, non-competitive, or mixed). For competitive inhibition, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.

-

Macrophage Stimulation and Cytokine Measurement

This protocol details the methodology used to assess the immunomodulatory effects of this compound on macrophage cytokine production.

Materials:

-

J774A.1 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and antibiotics

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

N-(3-(aminomethyl)benzyl)acetamidine (this compound)

-

ELISA kits for mouse IL-12 p40 and TNF-α

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture J774A.1 macrophages in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the macrophages into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment with Inhibitor: The following day, replace the medium with fresh medium containing 50 µM this compound or vehicle control (e.g., sterile water or DMSO). Incubate for 1 hour.

-

Stimulation: Add LPS (100 ng/mL) and IFN-γ (25 U/mL) to the wells to stimulate the macrophages.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentrations of IL-12 p40 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.

Caption: Workflow for determining NOS inhibition constants.

Caption: Workflow for macrophage stimulation and cytokine measurement.

Caption: Proposed signaling pathway for this compound's immunomodulatory effects.

Discussion

The data presented in this guide highlight that while N-(3-(aminomethyl)benzyl)acetamidine is a remarkably selective iNOS inhibitor, its biological effects are not strictly limited to this target. The inhibition of nNOS and eNOS, albeit at significantly higher concentrations, should be a consideration in experimental design, particularly when high doses of this compound are employed.

The immunomodulatory effects of this compound, specifically the upregulation of IL-12 p40 and downregulation of TNF-α, present a more complex picture. The proposed signaling pathway suggests that these effects are likely a consequence of iNOS inhibition and the subsequent reduction in nitric oxide levels. NO is known to have a complex and often contradictory role in regulating cytokine production. By inhibiting iNOS, this compound removes the NO-mediated feedback loops, leading to the observed changes in IL-12 and TNF-α. This indirect mechanism underscores the importance of considering the downstream consequences of inhibiting a key signaling molecule like iNOS.

The high selectivity of this compound for iNOS is attributed to the structural differences in the active sites of the NOS isoforms. The active site of iNOS is larger and more accommodating than those of nNOS and eNOS, allowing for specific hydrophobic interactions with the benzyl group of this compound that are less favorable in the more constrained active sites of the constitutive isoforms.

Conclusion

N-(3-(aminomethyl)benzyl)acetamidine (this compound) remains an invaluable tool for investigating the roles of iNOS. However, a thorough understanding of its off-target effects and immunomodulatory properties is crucial for the accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond iNOS, complete with quantitative data, detailed experimental protocols, and visual aids. It is our hope that this resource will empower researchers to utilize this compound with greater precision and to further explore the intricate signaling networks in which iNOS and its inhibitors operate.

References

The Selective iNOS Inhibitor N-(3-(aminomethyl)benzyl)acetamidine (1400W) and its Impact on Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and host defense. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three distinct isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS expression is induced by pro-inflammatory stimuli, leading to the sustained production of high concentrations of NO. This overproduction of NO by iNOS is a key contributor to the pathophysiology of various inflammatory diseases and neurodegenerative conditions. Consequently, the development of selective iNOS inhibitors is a major focus of therapeutic research.

This technical guide provides an in-depth overview of N-(3-(aminomethyl)benzyl)acetamidine, a potent and highly selective inhibitor of iNOS, and its effects on nitric oxide production. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Inhibitory Activity of N-(3-(aminomethyl)benzyl)acetamidine

N-(3-(aminomethyl)benzyl)acetamidine, also known as 1400W, has been extensively characterized as a slow, tight-binding inhibitor of iNOS.[1][2] Its selectivity for iNOS over the constitutive isoforms, eNOS and nNOS, is a critical feature for its therapeutic potential, as non-selective inhibition can lead to undesirable side effects. The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound.

| Parameter | Human iNOS | Human nNOS | Human eNOS | Rat iNOS | Rat eNOS | Selectivity (iNOS vs. eNOS) | Reference |

| Binding Constant (Kd) | ≤ 7 nM | - | - | - | - | [2][3][4] | |

| Inhibition Constant (Ki) | - | 2 µM | 50 µM | - | - | > 5000-fold (human) | [1][3] |

| Inhibition | Slow, tight-binding, essentially irreversible | Rapidly reversible, competitive with L-arginine | Rapidly reversible, competitive with L-arginine | > 1000-fold more potent than on eNOS | - | > 1000-fold (rat) | [1] |

| In vivo potency (EC50) | - | - | - | 0.16 mg/kg (s.c.) for inhibition of ileum leakage | - | > 50-fold (rat endotoxin model) | [2] |

Signaling Pathway of Nitric Oxide Production and Inhibition by N-(3-(aminomethyl)benzyl)acetamidine

The production of nitric oxide is a complex enzymatic process. The following diagram illustrates the canonical pathway of NO synthesis by the different NOS isoforms and highlights the specific point of inhibition by N-(3-(aminomethyl)benzyl)acetamidine.

Caption: Nitric oxide synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Accurate assessment of the effect of N-(3-(aminomethyl)benzyl)acetamidine on nitric oxide production relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Measurement of Nitric Oxide Production in Macrophage Cell Culture (Griess Assay)

This protocol describes the measurement of nitrite, a stable and quantifiable end-product of nitric oxide, in the supernatant of cultured macrophages stimulated to express iNOS.

1. Cell Culture and Seeding:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well and allow them to adhere overnight.

2. Cell Treatment:

-